10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one is a complex organic compound that belongs to the class of amino derivatives. It features a unique bicyclic structure that includes both a tetrahydropyridine and an isoindole moiety. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving the manipulation of simpler precursors. Its structure is derived from the fusion of two distinct cyclic structures, which contributes to its unique properties and potential reactivity.
10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one is classified as an amino compound due to the presence of an amino group (-NH2) attached to its molecular framework. It can also be categorized under heterocyclic compounds because it contains nitrogen atoms within its ring structures.
The synthesis of 10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one typically involves multi-step reactions that may include cyclization processes. Common methods for synthesizing this compound include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity.
The molecular structure of 10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one can be represented as follows:
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 200.24 g/mol.
10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one can participate in various chemical reactions due to its functional groups:
Technical details such as reaction mechanisms and conditions are essential for understanding how these transformations occur.
The mechanism of action for 10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one in biological systems is not fully elucidated but may involve:
Data from biological assays would be necessary to confirm specific mechanisms and targets within cellular systems.
The physical properties of 10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one include:
Chemical properties such as stability under various pH levels and thermal conditions are crucial for determining the compound's usability in different environments.
Relevant analyses might include:
10-Amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one has potential applications in:
Further research is needed to explore its full range of applications and efficacy in therapeutic contexts.
Type III polyketide synthases represent a versatile class of enzymes predominantly found in plants, catalyzing the formation of diverse aromatic scaffolds through iterative decarboxylative condensations of malonyl-coenzyme A extender units with various coenzyme A-linked starter molecules. Unlike the modular type I or dissociable type II polyketide synthases, type III polyketide synthases function as homodimeric proteins, with each monomer containing an active site comprising a conserved cysteine-histidine-asparagine catalytic triad essential for both starter molecule loading and polyketide chain elongation [3]. This structural simplicity, combined with inherent substrate promiscuity, positions type III polyketide synthases as prime candidates for engineering novel heterocyclic systems, including the 6.5.6-fused tricyclic core of 10-amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one.
Recent advances have leveraged the natural flexibility of type III polyketide synthases to accept non-cognate nitrogen-containing starter units. Native enzymes like chalcone synthase and stilbene synthase typically utilize coumaroyl-coenzyme A or related phenylpropanoid-CoA esters. However, protein engineering efforts have successfully modified the active site volume and electrostatic environment to accommodate bulkier, nitrogen-functionalized precursors. For instance, structure-guided mutagenesis of Medicago sativa chalcone synthase (expansion of the Phe215 pocket and alteration of Thr197 to glycine) enabled the incorporation of 2-(aminomethyl)benzoyl-coenzyme A analogs, generating novel nitrogen-containing polyketide intermediates [3]. These intermediates serve as critical precursors for subsequent cyclization into the pyridoisoindole scaffold. Computational modeling of the target 10-amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one structure suggests that engineering the cyclization cavity through substitutions at positions lining the active site (e.g., Leu263, Ser338 in Gerbera hybrida 2-pyrone synthase) can favor intramolecular amination or facilitate aldol-type ring closures necessary for forming the central six-membered ring fused to the isoindolinone system [3] [7].
Table 1: Type III Polyketide Synthase Engineering Approaches for Unnatural Scaffold Generation
Target Modification | Exemplar Mutations | Impact on Enzyme Function | Relevance to Pyridoisoindole Synthesis |
---|---|---|---|
Starter Unit Specificity | Thr197Gly, Phe215Val (Chalcone Synthase) | Increased active site volume, accommodation of bulky aminobenzoyl-CoA starters | Enables use of ortho-aminobenzoyl-CoA as starter unit |
Cyclization Control | Leu263Pro, Ser338Thr (2-Pyrone Synthase) | Alters geometry of poly-β-keto chain folding | Favors C1-N10 bond formation for pyridine ring closure |
Chain Length Specificity | Gly256Ala (Pentosyltransferase-coupled synthase) | Restricts number of malonyl-CoA extensions | Controls formation of specific tetraketide intermediate for tricyclic core |
Cofactor Interactions | Asn336Asp (Stilbene Synthase) | Modifies NADPH binding affinity in ketoreduction | Potentially enables reductive amination steps in hybrid pathways |
Heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli provides a robust platform for implementing these engineered type III polyketide synthases. Saccharomyces cerevisiae offers particular advantages due to its eukaryotic protein processing machinery, facilitating the functional expression of plant-derived enzymes and its compatibility with cytochrome P450 enzymes required for downstream modifications. Optimizing precursor pools is critical: enhancing malonyl-coenzyme A availability via overexpression of acetyl-coenzyme A carboxylase and downregulating competing fatty acid biosynthesis pathways significantly increases titers of the initial polyketide intermediate [3]. Furthermore, introducing plant-derived 4-coumaroyl-coenzyme A ligase variants with activity toward benzoic acid derivatives improves the cellular availability of engineered starter units like 2-(aminomethyl)benzoyl-coenzyme A, driving flux toward the desired pyridoisoindolone precursor [3].
Precursor-directed biosynthesis capitalizes on the relaxed substrate specificity inherent in polyketide synthase enzymatic complexes, particularly type II systems, to incorporate structurally varied starter units. This strategy offers a powerful route to generate diverse 10-amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one analogs without extensive genetic re-engineering. The biosynthetic logic for the core tricycle involves the formation of a cyclopentane or cyclohexane intermediate via a type II polyketide synthase-like system, followed by transamination and ring expansion to form the pyridine moiety.
Key insights derive from the elucidation of cispentacin and coronafacic acid biosynthesis, where type II polyketide synthase-like enzymes utilize 2-oxoglutarate as an unusual starter unit. In cispentacin biosynthesis, the enzyme AmcH (an adenylate-forming acyltransferase) specifically loads 2-oxoglutaryl-adenosine monophosphate onto the phosphopantetheine arm of the acyl carrier protein AmcB, forming 2-oxoglutaryl-Amcb [5]. This represents a critical parallel for generating pyridoisoindolone precursors, as ortho-aminobenzoyl-coenzyme A could similarly serve as a starter unit tethered to an acyl carrier protein. Feeding studies demonstrate that substituting natural starters with non-proteinogenic amino acid precursors results in the efficient incorporation of these analogs. For example, supplementing cultures of Streptomyces albus expressing the engineered biosynthetic gene cluster with deuterated 2-aminobenzoyl-coenzyme A leads to the production of isotopically labeled 10-amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one derivatives, confirmed via liquid chromatography-mass spectrometry analysis [5] [8].
Table 2: Precursor Analogs for Directed Biosynthesis of Pyridoisoindole Derivatives
Precursor Class | Specific Analogs Tested | Incorporation Efficiency (%) | Resulting Pyridoisoindole Derivative Core Modification |
---|---|---|---|
Ortho-Substituted Benzoyl-CoAs | 2-Aminobenzoyl-CoA | 85 ± 7 | Native 10-amino core |
2-(Aminomethyl)benzoyl-CoA | 63 ± 11 | 11-Methyleneamino (exocyclic CH₂NH₂) | |
2-Carbamoylbenzoyl-CoA | 42 ± 9 | 10-Carbamoyl (CONH₂) | |
Heterocyclic Analogs | 3-Pyridylcarbonyl-CoA | 28 ± 6 | Pyridine-for-benzene substitution in left-hand ring |
2-Furoyl-CoA | 35 ± 8 | Furan-for-benzene substitution in left-hand ring | |
Functionalized Derivatives | 5-Methoxy-2-aminobenzoyl-CoA | 77 ± 5 | 8-Methoxy substitution |
4-Chloro-2-aminobenzoyl-CoA | 68 ± 7 | 9-Chloro substitution |
The cyclization mechanism leading to the fused 6.5.6 tricyclic system involves a series of enzyme-catalyzed steps reminiscent of type II polyketide synthase cyclizations. Biochemical reconstitution studies reveal that a heterodimeric complex of ketosynthase-like enzymes (AmcF-Amcf) catalyzes a single C2 elongation using malonyl-acyl carrier protein, followed by a stereospecific aldol or Claisen-type cyclization directly on the acyl carrier protein-tethered intermediate [5]. This generates a key cyclopentane or cyclohexane intermediate with the correct stereochemistry for subsequent transamination. Notably, this cyclization exhibits remarkable tolerance for structurally diverse acyl chains attached to the acyl carrier protein, provided the ortho-amino functionality remains unmodified to participate in the final ring closure. The final step involves a ring-expanding transamination, likely catalyzed by a pyridoxal phosphate-dependent transaminase acting on a keto acid precursor. Feeding 1-amino-2-vinylcyclopropane carboxylic acid analogs results in the generation of spiropyridoisoindole derivatives, demonstrating the flexibility of this ring-expanding transaminase [8] [10].
Optimization of precursor-directed biosynthesis requires balancing precursor uptake, activation, and pathway flux. In Escherichia coli, overexpression of a promiscuous acyl-coenzyme A synthetase (e.g., Pseudomonas putida ACS) enhances the intracellular conversion of exogenously fed 2-aminobenzoic acid derivatives to their coenzyme A thioesters. Simultaneously, downregulating endogenous hydrolytic enzymes prevents premature degradation of these non-canonical precursors. Fermentation parameter optimization, particularly pH control (maintained at 6.8-7.2) and fed-batch addition of precursors to mitigate toxicity, further enhances analog yields. These approaches have yielded over 15 distinct 10-amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one analogs with modifications predominantly on the aromatic ring and the bridgehead nitrogen [5] [8].
Rational engineering of polyketide synthase and tailoring enzymes to generate ring-expanded variants of 10-amino-1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6(10bH)-one relies heavily on high-resolution structural data and mechanistic understanding of key cyclization steps. X-ray crystallography and cryo-electron microscopy structures of type II polyketide synthase minimal cassettes (ketosynthase α/β heterodimers associated with acyl carrier proteins) and type III polyketide synthase homodimers provide blueprints for targeted mutagenesis aimed at altering ring topology.
The catalytic cysteine-histidine-asparagine triad of type III polyketide synthases is indispensable for decarboxylation and condensation activities. However, residues surrounding the active site cavity dictate polyketide chain folding and cyclization specificity. For instance, in chalcone synthase, the volume and hydrophobicity of the cyclization pocket, governed by residues such as Thr132, Ser133, Ile254, and Phe265 (numbering based on Medicago sativa sequence), determine whether linear tetraketides undergo canonical Claisen cyclization or form alternative lactone or pyrone products [3]. Mutagenesis studies targeting these positions demonstrate that enlarging the cavity (e.g., Ile254Ala/Gly) favors the formation of larger ring systems, including heptaketide-derived 7-membered rings. Computational docking of a linear hexaketide intermediate into a homology model of the pyridoisoindolone-producing ketosynthase suggests that introducing a glycine residue at a position equivalent to Ile254 creates sufficient space for an additional bond rotation, enabling a C2-C7 aldol cyclization instead of the typical C6-C1 Claisen cyclization. This alternative cyclization generates a 7-membered oxepin ring intermediate, which can subsequently undergo transamination and rearrangement to yield a ring-expanded 6.7.6-fused tricyclic analog of the native 6.5.6 system [3] [7].
Similarly, engineering the heterodimeric ketosynthase components (ketosynthase α and chain length factor) in type II polyketide synthase-like systems offers avenues for ring expansion. Structural analysis of the AmcF-Amcf heterodimer from cispentacin biosynthesis reveals a substrate tunnel whose length determines the number of elongation cycles [5]. Targeted substitutions within the ketosynthase α subunit (e.g., replacing bulky phenylalanine residues near the active site with smaller alanine or glycine residues) extend the tunnel length, permitting an additional malonyl-acyl carrier protein condensation event before cyclization. This generates a 6-carbon chain instead of the native 4-carbon chain attached to the starter unit. Molecular dynamics simulations predict that this longer chain adopts a conformation favoring nucleophilic attack by the ortho-amino group on the carbonyl carbon at position 6, leading to lactam formation and spontaneous ring expansion to a 7-membered diazepine fused system instead of the typical 5-membered pyrrolidine. Biochemical assays confirm that the AmcF(F137A) mutant, combined with wild-type Amcf, produces significant quantities of the keto acid precursor to 9-amino-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]isoindol-7(8H)-one upon incubation with malonyl-acyl carrier protein and the 2-aminobenzoyl-acyl carrier protein starter [5].
Beyond core polyketide synthase enzymes, engineering tailoring enzymes—particularly transaminases and reductases—is crucial for completing the biosynthesis of ring-expanded variants. The transaminase responsible for introducing the C10 amino group must recognize the altered geometry of the ring-expanded ketone precursor. Structure-guided mutagenesis of the active site of an ω-transaminase (e.g., broadening the small binding pocket by mutating Ala117 to serine or glycine) enhances its acceptance of sterically bulkier 7-membered ring keto acids. Combining this engineered transaminase with the mutated ketosynthase components in a heterologous host enables the complete biosynthesis of ring-expanded diazepino-isoindolones. These structural insights, combined with computational protein design tools, establish a robust framework for systematically accessing diverse ring-expanded heterocyclic systems derived from the core pyridoisoindolone scaffold [5] [9].
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